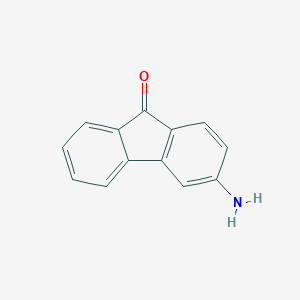

3-Amino-9-fluorenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZGQVDLSXSKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284274 | |

| Record name | 3-Amino-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-05-7 | |

| Record name | NSC36449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-9-fluorenone CAS number and properties

An In-Depth Technical Guide to 3-Amino-9-fluorenone: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core properties, synthesis, reactivity, and diverse applications, providing expert insights and practical methodologies.

Chemical Identity:

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 154-155 °C | [3][4] |

| Boiling Point | 422.6 °C at 760 mmHg | [3] |

| Density | 1.327 g/cm³ | [3] |

| Flash Point | 209.4 °C | [3] |

| pKa (Predicted) | 1.77 ± 0.20 | [4] |

| XlogP (Predicted) | 2.6 | [5] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reduction of its nitro precursor, 3-Nitro-9-fluorenone. This method is efficient and yields a high-purity product.

Conceptual Workflow for Synthesis:

Caption: Synthesis workflow of this compound.

Detailed Experimental Protocol:

This protocol is based on a reported synthesis with high yield.[2]

-

Reaction Setup:

-

To a suitable reaction vessel, add 3-Nitro-9-fluorenone (1.87 g).

-

Add ethanol in a 1:50 weight ratio to the 3-Nitro-9-fluorenone.

-

Introduce iron powder (465 mg) to the mixture.

-

-

Reaction Execution:

-

Stir the mixture and heat it to reflux.

-

Maintain the reflux overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-Nitro-9-fluorenone) is no longer visible.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solid iron and iron oxides by filtration.

-

Evaporate the solvent from the filtrate to dryness.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Wash the organic phase three times with 100 mL of saturated brine solution.

-

Dry the combined organic phases over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent and evaporate the solvent.

-

-

Purification:

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether.

-

This procedure yields this compound as a pale yellow solid with a purity greater than 97% (1.54 g, 95% yield).[2]

-

Chemical Reactivity and Mechanisms

This compound possesses two primary reactive sites: the aromatic amino group and the carbonyl group of the fluorenone core.

-

Amino Group Reactivity: The primary amino group at the 3-position is nucleophilic and can undergo typical reactions of aromatic amines. These include diazotization, acylation, and alkylation. The reactivity of this group is crucial for its use as a building block in the synthesis of more complex molecules.

-

Carbonyl Group Reactivity: The ketone at the 9-position is susceptible to nucleophilic attack. It can react with various amines to form Schiff bases (imines), a reaction that has been explored for the synthesis of biologically active compounds.[6][7] It can also be reduced to the corresponding alcohol, 3-amino-9-fluorenol.

-

Tautomerism and Carcinogenicity: Studies on aminofluorenes have suggested that the amino group can engage in tautomerism, forming an activated dipole, which is a postulated mechanism for the carcinogenicity of some related compounds.[8]

Key Applications in Research and Development

The unique structural and photophysical properties of this compound make it a valuable intermediate in several high-tech fields.

Conceptual Overview of Applications:

Caption: Major application areas for this compound.

In-depth Application Insights:

-

Building Block in Organic Synthesis: this compound is a versatile starting material for constructing more elaborate molecular architectures. The fluorenone core is a known pharmacophore in the design of antitumor compounds.[7] Its derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative properties.[7] For instance, it can be used to synthesize Schiff bases and β-amino alcohol ligands that have applications in catalysis.[6][9]

-

Fluorescent Probes and Analytical Reagents: The fluorenone moiety is inherently fluorescent. The presence of the amino group can modulate these properties, making its derivatives suitable for use as fluorescent probes.[10] These probes can be designed to detect specific analytes, including amino acids, through mechanisms like intramolecular charge transfer.[10][] The fluorescence of aminofluorenones can be sensitive to the polarity and proticity of their environment.[10]

-

Precursor for Organic Electronic Materials: The fluorene scaffold is a cornerstone in the field of organic electronics due to its rigid, planar structure and excellent photophysical properties.[12] this compound serves as a precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices.[13] The amino group provides a convenient handle for further functionalization to tune the electronic and charge-transport properties of the final material.

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. Due to the asymmetry of the molecule, these protons would appear as a series of multiplets in the aromatic region (typically 7-8 ppm). The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum for the related 2-amino-9-fluorenone shows distinct peaks for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon.[14] A similar pattern is expected for the 3-amino isomer.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides clear evidence of the key functional groups.

-

A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1700 cm⁻¹.[15]

-

N-H stretching vibrations for the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching for the aromatic rings would be observed just above 3000 cm⁻¹.

-

An ATR-IR spectrum for this compound is available in spectral databases.[16]

-

-

UV-Visible and Fluorescence Spectroscopy:

-

The UV-Vis absorption spectrum of fluorenone derivatives typically shows a broad n-π* transition band at longer wavelengths and a more intense π-π* transition at shorter wavelengths.[10]

-

This compound is weakly fluorescent.[17] The emission spectrum is sensitive to solvent polarity, with more polar solvents causing a red-shift (bathochromic shift) in the emission maximum, indicating a larger dipole moment in the excited state.[18]

-

Safety and Handling

Hazard Identification:

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

Handling and First Aid:

-

General Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]

References

- Pinck, L. A. (1956). Chemical Reactivity of Carcinogenic Aminofluorenes Color Reactions with Montmorillonite. Cancer Research, 16(10_Part_1), 921–925.

-

ResearchGate. (n.d.). Absorption (left) and fluorescence emission spectra (right) of.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

- MDPI. (n.d.). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 25(1), 134.

-

PubChemLite. (n.d.). This compound (C13H9NO). Retrieved from [Link]

-

Semantics Scholar. (n.d.). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2012).

-

ResearchGate. (n.d.). Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. Retrieved from [Link]

-

PubChem. (n.d.). Fluorenone. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Dihydroindenofluorenes as building units in organic semiconductors for organic electronics. Chemical Society Reviews.

-

Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). Retrieved from [Link]

- National Institutes of Health. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2959.

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

- American Chemical Society. (2025). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Prope. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). 9-Fluorenone and 9,10-Anthraquinone Potential Fused Aromatic Building Blocks to Synthesize Electron Acceptors for Organic Solar Cells. Retrieved from [Link]

- ResearchGate. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.

- Universal Journal of Pharmaceutical Research. (n.d.).

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

- ScienceDirect. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218-222.

-

Chegg.com. (2021, March 16). Solved 1. Present the IR spectra for 9-fluorenone,. Retrieved from [Link]

-

PubMed Central. (n.d.). A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine's Effect on Cellular Amino Acids via Inhibiting Cathepsin L. Retrieved from [Link]

Sources

- 1. This compound | C13H9NO | CID 235271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 6276-05-7 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C13H9NO) [pubchemlite.lcsb.uni.lu]

- 6. jocpr.com [jocpr.com]

- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 12. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-AMINO-9-FLUORENONE(3096-57-9) 13C NMR spectrum [chemicalbook.com]

- 15. chegg.com [chegg.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

An In-depth Technical Guide to 3-Amino-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-9-fluorenone is an aromatic organic compound that belongs to the fluorenone family. It is characterized by a fluorenone backbone with an amine group substituted at the third position. This compound and its derivatives are of significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis, due to their unique chemical and photophysical properties.[1][2] The fluorenone core provides a rigid, planar structure that is amenable to chemical modification, making it a versatile scaffold for the development of novel molecules with tailored functions.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its potential for interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | [3][4][5][6] |

| Molecular Weight | 195.22 g/mol | [3][4][5][6] |

| Monoisotopic Mass | 195.068413911 Da | [4] |

| CAS Number | 6276-05-7 | [3][4] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 154-155 °C | [5][7] |

| Boiling Point | 422.6 °C at 760 mmHg | [5] |

| Density | 1.327 g/cm³ | [5] |

| Topological Polar Surface Area | 43.1 Ų | [4] |

| IUPAC Name | 3-aminofluoren-9-one | [4] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-Nitro-9-fluorenone. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the reduction of 3-Nitro-9-fluorenone using iron powder in ethanol.

Materials:

-

3-Nitro-9-fluorenone

-

Ethanol

-

Iron powder

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reactor, add 3-Nitro-9-fluorenone and ethanol in a weight ratio of 1:50.[3]

-

Addition of Reducing Agent: While stirring, add iron powder to the mixture.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.[3]

-

Work-up:

-

Purification:

-

Recrystallization: For higher purity, recrystallize the product from a mixture of ethyl acetate and petroleum ether. This should yield this compound as a pale yellow solid with a purity greater than 97%.[3]

Workflow for Synthesis and Purification

Caption: Workflow of this compound synthesis.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine (N-H stretching) and ketone (C=O stretching) functional groups.[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and overall structure.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

Applications in Research and Drug Development

The fluorenone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Key Application Areas:

-

Anticancer Agents: Fluorenone derivatives have been explored for their potential as anticancer drugs.[1] The planar aromatic system can intercalate with DNA, and modifications to the core structure can lead to compounds with selective cytotoxicity towards cancer cells.

-

Antimalarial Drugs: The fluorenone nucleus is present in some antimalarial compounds, and research continues to explore new derivatives with improved efficacy and reduced resistance.[1]

-

Antiviral and Antibacterial Agents: Substituted fluorenones have shown promise as antiviral and antibacterial agents.[1]

-

Fluorescent Probes: The inherent fluorescence of the fluorenone core makes this compound and its derivatives useful as fluorescent probes for biological imaging and sensing applications.[2]

-

Organic Electronics: In materials science, fluorenone derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials due to their favorable photophysical properties.[2]

Logical Flow of this compound in Drug Discovery

Sources

- 1. ujpronline.com [ujpronline.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C13H9NO | CID 235271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 6276-05-7 [amp.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C13H9NO) [pubchemlite.lcsb.uni.lu]

3-Amino-9-fluorenone solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-9-fluorenone

Introduction

This compound (CAS No. 6276-05-7) is a key chemical intermediate belonging to the fluorenone family.[1][2] Its rigid, polycyclic aromatic structure, combined with a reactive ketone and a nucleophilic amino group, makes it a valuable building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel organic electronic materials, specialized dyes, and pharmaceutical agents.[3] For researchers in medicinal chemistry and materials science, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. It is a critical prerequisite for designing robust synthetic routes, developing reliable analytical methods, and ensuring the long-term integrity of research materials.

This guide provides a comprehensive overview of this compound's known properties and, more importantly, outlines the requisite experimental frameworks for systematically determining its solubility and stability profiles. As a Senior Application Scientist, the emphasis here is not just on presenting data, but on explaining the causality behind the methodologies, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Core Physicochemical Properties

A baseline understanding of a compound's physical characteristics is the foundation for all subsequent experimental design. The table below summarizes the key reported properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO | [4][5] |

| Molecular Weight | 195.22 g/mol | [4][5] |

| Melting Point | 154-155 °C | [1][5] |

| Boiling Point | 422.6 °C at 760 mmHg (Predicted) | [1][5] |

| Appearance | Pale yellow solid | [6] |

| IUPAC Name | 3-aminofluoren-9-one | [4] |

Solubility Profile: A Methodological Approach

Rationale for Solvent Selection

The molecular structure of this compound—a large, non-polar aromatic core (fluorenone) functionalized with a polar amino group—suggests a nuanced solubility profile. A comprehensive study should therefore include a diverse range of solvents to probe these characteristics:

-

Non-Polar Solvents (e.g., Toluene, Hexanes): To assess the solubility contribution of the polycyclic aromatic backbone.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): To evaluate the impact of dipole-dipole interactions with the ketone and amino functionalities.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): To understand the role of hydrogen bonding with the amino group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Commonly used in organic synthesis and purification.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It is straightforward, reliable, and provides thermodynamically sound data.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) into a clean vial to remove all undissolved particles.

-

Dilution & Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method (see Section 4).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Data Presentation Template

The results of the solubility study should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

Workflow for Solubility Determination

Caption: General workflow for a forced degradation (stress testing) study.

Analytical Method Development and Validation

A reliable analytical method is the cornerstone of both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for a chromophoric, aromatic compound like this compound.

Protocol for HPLC-UV Method Development

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm), which is effective for retaining non-polar aromatic compounds.

-

Mobile Phase: Use a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) as Mobile Phase A and an organic solvent (e.g., Acetonitrile or Methanol) as Mobile Phase B. The acidic modifier helps to protonate the amino group, ensuring a single ionic species and sharp peak shape.

-

Detection Wavelength: Scan the UV spectrum of this compound in the mobile phase to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Gradient Elution: Develop a gradient elution method (e.g., starting at 30% B and increasing to 95% B over 10 minutes) to ensure the compound elutes with a good peak shape and to separate it from any potential impurities or degradants.

-

Method Validation: Once a suitable method is developed, it must be validated to ensure its trustworthiness. Key validation parameters include:

-

Linearity: Analyze a series of standards at different concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

-

Precision: Assess the method's repeatability by performing multiple injections of the same sample.

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants from forced degradation studies.

-

Recommended Handling and Storage

Based on available safety data, prudent handling and storage practices are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. [7][8]Protect from light and heat to minimize the risk of thermal and photolytic degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1][9]Avoid creating dust. [8]Handle in a well-ventilated area or a fume hood to avoid inhalation. [9]

Conclusion

While published quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary scientific framework for researchers to generate this critical information. By employing standard methodologies such as the isothermal shake-flask method for solubility and comprehensive forced degradation studies for stability, drug development professionals and materials scientists can build the robust data packages required for their research. The foundation of these studies is a validated, specific analytical method, such as the RP-HPLC protocol outlined herein. Adherence to these principles will ensure data integrity and enable the successful application of this compound in its diverse and expanding roles.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 235271, this compound." PubChem, [Link].

-

LookChem. "Cas 6344-62-3, 1-AMINO-9-FLUORENONE." LookChem, [Link].

-

Grifoll, M., et al. "New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101." Applied and Environmental Microbiology, vol. 61, no. 10, 1995, pp. 3490-3. PubMed Central, [Link].

-

Grifoll, M., et al. "(PDF) New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101." ResearchGate, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10241, Fluorenone." PubChem, [Link].

-

Harper College. "Fluorenone 9- ScienceLab.pdf." Harper College, [Link].

-

Grifoll, M., et al. "Schematic pathway proposed for the degradation of fluorene by an Arthrobacter sp." ResearchGate, [Link].

-

Desta, S., et al. "Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain." AMB Express, vol. 11, no. 1, 2021, p. 117. PubMed Central, [Link].

-

Eawag-BBD. "Fluorene Degradation Pathway Map." Eawag Biodegradation/Biocatalysis Database, [Link].

-

Chemical Point. "this compound." Chemical Point, [Link].

-

Glinma, B., et al. "study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization." Universal Journal of Pharmaceutical Research, [Link].

Sources

- 1. This compound | 6276-05-7 [amp.chemicalbook.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. ujpronline.com [ujpronline.com]

- 4. This compound | C13H9NO | CID 235271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-9-Fluorenone from 3-Nitro-9-Fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-9-fluorenone, a valuable building block in medicinal chemistry and materials science, from its nitro precursor, 3-nitro-9-fluorenone. The core of this document focuses on the chemical reduction of the nitro group, a fundamental transformation in organic synthesis. We will delve into the mechanistic underpinnings of this reaction, compare various established reduction protocols, and provide a detailed, field-proven experimental procedure. This guide is designed to equip researchers with the necessary knowledge to not only successfully perform this synthesis but also to understand the critical parameters that govern its efficiency and selectivity.

Introduction: The Significance of this compound

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, analgesic, and anti-inflammatory properties.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.[2][3] Its utility stems from the presence of a reactive primary amine, which allows for a diverse array of subsequent chemical modifications, and the fluorenone core, which imparts desirable photophysical and electronic properties.[3] The synthesis of this compound is therefore of significant interest to researchers in drug discovery and materials science.

The most common and direct route to this compound is through the reduction of the corresponding nitro compound, 3-nitro-9-fluorenone. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and purity of the desired product while minimizing side reactions.

The Chemistry of Nitroarene Reduction: A Mechanistic Perspective

The reduction of a nitroarene to an aniline is a multi-step process that proceeds through several intermediates.[4] Understanding this pathway is crucial for troubleshooting and optimizing the reaction. The generally accepted sequence of events involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline.[4]

The specific mechanism is dependent on the chosen reducing agent. For instance, reductions using dissolving metals like iron or tin in acidic media involve a series of single electron transfers and protonations.[5] In contrast, catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the surface of a metal catalyst.[6]

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro compounds, each with its own set of advantages and disadvantages.[7] The selection of a particular method often depends on factors such as substrate compatibility, desired scale, cost, and environmental considerations.

| Method | Reagents | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | High atom economy, clean reaction, often high yielding.[8] | Requires specialized equipment (hydrogenator), potential for side reactions (e.g., dehalogenation).[8] | [6][8][9][10][11][12] |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, SnCl₂ | Inexpensive and readily available reagents, tolerant of some functional groups.[7][8] | Often requires stoichiometric amounts of metal, can generate significant waste, and may require harsh acidic conditions.[4][5] | [5][7][8][13][14] |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Avoids the use of gaseous hydrogen, generally milder conditions. | Can be slower than catalytic hydrogenation, may require higher catalyst loading. | [7] |

For the synthesis of this compound, the use of iron powder in a refluxing alcoholic solvent is a robust and commonly employed method that balances efficiency with practicality for a laboratory setting.[13]

Detailed Experimental Protocol: Iron-Mediated Reduction

This section provides a step-by-step procedure for the synthesis of this compound from 3-nitro-9-fluorenone using iron powder. This protocol has been validated and is known to provide good yields of the desired product.

4.1. Materials and Reagents

-

3-Nitro-9-fluorenone

-

Iron powder (<100 mesh)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Petroleum ether

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Rotary evaporator

-

Beakers and graduated cylinders

-

Thin Layer Chromatography (TLC) plates and chamber

4.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-nitro-9-fluorenone (e.g., 1.87 g) and ethanol in a 1:50 weight ratio.[13]

-

Addition of Iron: To the stirring suspension, add iron powder (e.g., 465 mg).[13]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material (3-nitro-9-fluorenone) is no longer visible by TLC. This may take several hours to overnight.[13]

-

Workup - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solid iron and iron oxides by filtration through a pad of celite or directly through filter paper.[13]

-

Workup - Solvent Removal: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[13]

-

Workup - Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL). Wash the organic layer three times with a saturated brine solution (e.g., 100 mL each).[13]

-

Workup - Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to dryness.[13]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield this compound as a pale yellow solid.[13] A reported yield for a similar procedure is 95%.[13]

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis of this compound and assessment of its purity requires a combination of spectroscopic techniques.

5.1. Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction. The starting material, 3-nitro-9-fluorenone, is significantly more polar than the product, this compound. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) will show a clear separation between the two spots, with the product having a higher Rf value.

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of the starting material will show strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the ketone carbonyl group (around 1715 cm⁻¹).[15] In the product, the nitro group absorptions will be absent, and new bands corresponding to the N-H stretching of the primary amine will appear in the region of 3400-3200 cm⁻¹. The carbonyl peak will remain.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons will exhibit a complex splitting pattern. The appearance of a broad singlet corresponding to the -NH₂ protons is a key diagnostic feature. The ¹³C NMR will show a characteristic signal for the carbonyl carbon and distinct signals for the aromatic carbons.

5.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product. This compound has a molecular weight of 195.22 g/mol .[16] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 195.

Conclusion: A Reliable Pathway to a Versatile Intermediate

The reduction of 3-nitro-9-fluorenone to this compound is a fundamental and crucial transformation for researchers in medicinal chemistry and materials science. The iron-mediated reduction protocol detailed in this guide offers a reliable, scalable, and cost-effective method for accessing this valuable building block. By understanding the underlying chemical principles and diligently applying the provided experimental and analytical procedures, researchers can confidently synthesize high-purity this compound, paving the way for the development of novel therapeutic agents and functional materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.

- Narasimhan, S., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.

- Unknown. (n.d.). Reduction of 9-fluorenone.

- Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 486-493.

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

-

YouTube. (2021, April 9). Reduction of 9-Fluorenone. Chemistry university. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Glinma, B., et al. (2021). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 6(3), 45-50.

-

YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. Shiva K Rastogi Lectures. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of hydrogenation catalysts for selective nitro reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

-

OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Boston University. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. National Institute of Standards and Technology. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

-

Chegg.com. (2021, February 23). Solved Analyze the IR spectrum of 9-Fluorenone and give a. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. ujpronline.com [ujpronline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chegg.com [chegg.com]

- 16. This compound | C13H9NO | CID 235271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Amino-9-fluorenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-9-fluorenone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a key aromatic ketone and amino compound, belonging to the fluorenone derivative family. Its rigid, planar structure, combined with the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, makes it a molecule of significant interest in materials science, medicinal chemistry, and organic synthesis.[1] As an intermediate, it serves as a building block for more complex molecules, including dyes and polymers.[1]

This guide provides a comprehensive overview of the core spectroscopic techniques used to identify and characterize this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as a practical guide for researchers. We will delve into the causality behind the spectral features, provide field-tested experimental protocols, and present the data in a clear, accessible format. This self-validating approach ensures that researchers can confidently confirm the identity, purity, and structure of their synthesized or procured this compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignments, particularly in NMR spectroscopy. The structure and IUPAC-standard numbering for this compound are presented below. This numbering will be used for all subsequent spectral interpretations.

Caption: Proposed primary fragmentation of this compound via loss of CO.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, FT-IR confirms the presence of the key amine and ketone functional groups, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system, and mass spectrometry verifies the molecular weight and elemental composition. The data and protocols presented in this guide offer a robust, self-validating framework for researchers to confirm the identity and purity of this important chemical compound, ensuring the integrity of their subsequent research and development activities.

References

-

Dabrowski, Z., et al. (2009). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Glinma, B., et al. (2019). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Available at: [Link]

-

Bull, J. A., et al. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Nature Protocols. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Zhou, X. (2014). Absorption spectra of fluorenone measured in cyclohexane (dashed curve) and in hydrated zeolite L (solid curve). ResearchGate. Available at: [Link]

-

Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Typical Proton and C-13 Chemical Shifts. Available at: [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Photophysical and DFT Studies on Methoxy-Substituted Regioisomeric Fluorenones 2 and 3: A Comparative Study. Available at: [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

Agilent Technologies. (2012). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Available at: [Link]

-

University of Windsor. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Available at: [Link]

-

Cicogna, F., et al. (2020). Absorption spectrum of fluorene. ResearchGate. Available at: [Link]

-

Chang, C.-W., et al. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218-222. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C13H9NO). Available at: [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Chart. Available at: [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. NIST WebBook. Available at: [Link]

-

Eltaboni, F., & Imragaa, A. (2016). UV–Visible Spectroscopy for Kinetic Study of Fluorescein- Labeled Starch Adsorption at Ferric Chloride. International Journal of Science and Research Methodology, 5(1), 302-316. Available at: [Link]

-

Pinedo-Rivilla, C., et al. (2007). Mass spectra of fluorene metabolites. ResearchGate. Available at: [Link]

Sources

3-Amino-9-fluorenone health and safety information

An In-Depth Technical Guide to the Health and Safety of 3-Amino-9-fluorenone for Research Professionals

Section 1: Introduction and Scope

This compound (CAS No: 6276-05-7) is a heterocyclic aromatic compound that serves as a valuable intermediate and building block in various fields of chemical research, including the synthesis of novel organic materials and pharmaceutical agents.[1] Its unique fluorene core, functionalized with both an amine and a ketone group, provides multiple reactive sites for molecular elaboration.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The primary objective is to provide a comprehensive, technically grounded framework for its safe use. The narrative moves beyond simple procedural lists to explain the causality behind safety protocols, empowering scientists to conduct informed risk assessments and foster a culture of safety. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure trustworthiness and accuracy.

Section 2: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. This section details the known hazards of this compound and presents a logical workflow for conducting a task-specific risk assessment.

Globally Harmonized System (GHS) Classification

This compound is classified under the GHS with a "Warning" signal word, indicating moderate hazards.[2] The specific hazard statements (H-statements) provide a clear picture of the primary risks associated with its handling.

-

H315 - Causes skin irritation: This indicates that direct contact with the solid or its solutions can lead to inflammatory reactions on the skin, such as redness, itching, or dermatitis.[2][3][4]

-

H319 - Causes serious eye irritation: This is a more severe warning than simple eye irritation.[2][3][4] Contact with the eyes can cause significant, potentially painful, and persistent irritation. The causality stems from the chemical's ability to disrupt the delicate tissues of the cornea and conjunctiva.

-

H335 - May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing, sneezing, and shortness of breath.[2][3][4]

Toxicological Profile: A Call for Caution

The acute toxicological effects of this compound are well-defined by its GHS classification as an irritant. However, a critical review of available literature reveals a significant data gap regarding its chronic toxicity, including carcinogenic, mutagenic, and reproductive effects. The parent compound, 9-fluorenone, is not classified as a carcinogen by major regulatory bodies like NTP, OSHA, or IARC.[5][6][7]

Expert Insight: The absence of data should not be interpreted as an absence of hazard. The introduction of an amino group to the fluorenone scaffold can significantly alter its metabolic pathways and toxicological profile. Aromatic amines, as a class, include known and suspected carcinogens. Therefore, the precautionary principle must be applied. This compound should be handled as a substance of unknown chronic toxicity, mandating the use of stringent controls to minimize all routes of exposure.

Risk Assessment Workflow

A risk assessment is not a one-time event but a systematic process that must be conducted before any new experiment or significant change in procedure. The goal is to evaluate the likelihood and severity of potential exposure and implement appropriate control measures.

Caption: Risk Assessment Workflow for this compound.

Section 3: Engineering, Administrative, and Personal Controls

The hierarchy of controls is a fundamental principle in laboratory safety. This framework prioritizes the most effective measures for risk reduction.

-

Elimination/Substitution: Not applicable for this specific compound.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.

-

Ventilation: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) and handling of its solutions must be performed inside a certified chemical fume hood.[5][6] This is a non-negotiable control measure due to the respiratory irritation hazard and unknown chronic toxicity.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Safe Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8] The container must be kept tightly closed to prevent contamination and potential release.[3][9]

-

Waste Disposal: All waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, excess reagents) must be disposed of as hazardous chemical waste according to institutional and local regulations.

-

-

Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Equipment | Specification | Rationale for Use |

| Eye/Face Protection | Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU).[9][10] | Protects against airborne dust particles and splashes. The "serious eye irritation" (H319) classification necessitates a full seal around the eyes, which standard safety glasses do not provide.[2][3] |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness).[10] | Prevents direct skin contact, mitigating the "skin irritation" hazard (H315).[2][3] Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound. |

| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | Not required if work is conducted within a certified chemical fume hood. | A fume hood provides adequate respiratory protection.[9] If a fume hood is not available for a specific task (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter would be necessary.[5] |

Section 4: Standard Operating Protocol (SOP) for Weighing and Solution Preparation

This protocol provides a self-validating system for the safe handling of this compound.

-

Preparation:

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as specified in the table above.

-

Assemble all necessary equipment (spatula, weighing paper/boat, beaker, solvent, etc.) inside the fume hood to minimize traffic in and out of the sash.

-

-

Weighing Solid Compound:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Perform this action slowly and deliberately to prevent dust generation.

-

Close the primary container immediately after dispensing.

-

-

Preparing Solution:

-

Place the beaker containing the stir bar and the appropriate solvent on a stir plate inside the fume hood.

-

Carefully add the weighed powder to the solvent.

-

If necessary, rinse the weigh boat with a small amount of the solvent and add the rinsing to the beaker to ensure a complete transfer.

-

Cover the beaker (e.g., with a watch glass) while it stirs.

-

-

Cleanup and Decontamination:

-

Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container inside the fume hood.

-

Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened towel, disposing of the towel in the hazardous waste.

-

Before removing hands from the fume hood, decontaminate gloves with a suitable solvent or soap and water, then remove them and dispose of them in the hazardous waste.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical.

Accidental Spill Response

Caption: Logical Flow for Spill Response.

-

Small Solid Spill (inside fume hood): Gently sweep up the material and place it in a sealed container for hazardous waste disposal.[9][10] Avoid actions that create dust.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Prevent entry. Follow institutional procedures for hazardous material spills.

Personal Exposure First Aid

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][9] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek immediate medical attention.[9]

Section 6: Data Summary Tables

| Property | Value | Source(s) |

| CAS Number | 6276-05-7 | [2][3] |

| Molecular Formula | C₁₃H₉NO | [2][11] |

| Molecular Weight | 195.22 g/mol | [2][11] |

| Appearance | Yellow solid/powder | [9] |

| Melting Point | 154-155 °C | [11][12] |

| Boiling Point | 422.6 °C (Predicted) | [11][12] |

| Incompatible Materials | Strong oxidizing agents | [7][8] |

References

-

This compound | C13H9NO | CID 235271. PubChem. [Link]

-

Material Safety Data Sheet - 9-Fluorenone. ScienceLab.com. [Link]

-

Fluorenone 9- ScienceLab.pdf. Harper College. [Link]

- chemical label this compound. [No specific source link available]

-

9-Fluorenone - Harper College. [Link]

- sigma-aldrich - Safety Data Sheet. [No specific source link available]

-

2-Amino-9-fluorenone Safety Data Sheet. Studylib. [Link]

-

Fluorenone | C13H8O | CID 10241. PubChem. [Link]

-

Material Safety Data Sheet - 9-Fluorenone, 99+% (gc). Cole-Parmer. [Link]

-

Cas 6344-62-3,1-AMINO-9-FLUORENONE. LookChem. [Link]

Sources

- 1. Cas 6344-62-3,1-AMINO-9-FLUORENONE | lookchem [lookchem.com]

- 2. This compound | C13H9NO | CID 235271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemical-label.com [chemical-label.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound | 6276-05-7 [amp.chemicalbook.com]

Potential applications of 3-Amino-9-fluorenone in organic chemistry

An In-depth Technical Guide to the Applications of 3-Amino-9-fluorenone in Organic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The fluorene and fluorenone scaffolds are privileged structures in the realms of medicinal and materials chemistry, bestowing unique photophysical and biological properties upon the molecules that contain them. Among the various functionalized fluorenones, this compound emerges as a particularly versatile building block. Its structure is endowed with multiple reactive sites: a nucleophilic amino group, an electrophilic ketone, and an aromatic framework amenable to a variety of substitution reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of this compound, showcasing its potential as a cornerstone for innovation in organic chemistry.

Synthesis and Physicochemical Properties of this compound

A thorough understanding of the synthesis and fundamental properties of this compound is crucial for its effective utilization in further synthetic endeavors.

Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 3-Nitro-9-fluorenone. This transformation can be readily achieved using various reducing agents, with iron powder in ethanol being a cost-effective and reliable choice.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitro-9-fluorenone (1.87 g) and ethanol in a 1:50 weight ratio.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (465 mg).

-

Reaction: Heat the mixture to reflux and maintain for an extended period (overnight is often sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solid iron and iron oxides by filtration.

-

Isolation: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash the organic phase three times with saturated brine (100 mL each).

-

Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to dryness. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a pale yellow solid with a purity greater than 97%.[1] A typical yield for this reaction is around 95%.[1]

Sources

3-Amino-9-fluorenone: A Comprehensive Technical Guide

Foreword: Unveiling a Versatile Scaffold

Within the vast landscape of organic chemistry, the fluorene framework has long captured the attention of researchers. First isolated from coal tar by Marcellin Berthelot in 1867, this tricyclic aromatic hydrocarbon has proven to be a foundational structure for a myriad of functional molecules.[1] The introduction of a ketone functionality at the 9-position gives rise to 9-fluorenone, a molecule that inherits the rigidity and planarity of its parent while gaining a reactive carbonyl handle. This guide delves into a key derivative of this family: 3-Amino-9-fluorenone. While the specific historical account of its initial discovery is not extensively documented, its significance has grown in modern research due to its role as a versatile intermediate in the synthesis of advanced materials and biologically active compounds. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its synthesis, characterization, and burgeoning applications.

Core Synthesis and Mechanistic Insights

The most prevalent and efficient method for the laboratory-scale synthesis of this compound is the reduction of its nitro precursor, 3-Nitro-9-fluorenone. This transformation is a cornerstone of aromatic chemistry, and its successful execution relies on a careful selection of reagents and reaction conditions.

Preferred Synthetic Protocol: Reduction of 3-Nitro-9-fluorenone

This method is favored for its high yield and relatively straightforward procedure. The underlying principle is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) using a metal catalyst in a protic solvent.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitro-9-fluorenone (1.87 g) and ethanol (approximately 93.5 mL, maintaining a weight ratio of 1:50 with the substrate).[2]

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (465 mg).[2] The use of iron powder is a classic and cost-effective choice for nitro group reductions.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-Nitro-9-fluorenone) is no longer visible.[2]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid iron and iron oxides are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the ethanol.[2]

-

Extraction: The residue is dissolved in 100 mL of ethyl acetate. The organic layer is washed three times with a saturated brine solution (100 mL each). The combined organic phases are then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.[2]

-

Purification: The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to yield this compound as a pale yellow solid with a purity greater than 97%. The reported yield for this procedure is approximately 95%.[2]

Causality in Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for this reaction as it can dissolve the organic substrate to a reasonable extent and is a good medium for the heterogeneous reduction. It is also relatively easy to remove post-reaction.

-

Iron Powder: Iron in the presence of an acid (generated in situ or added) is a classic and effective reducing agent for nitroarenes. It is preferred for its low cost and selectivity.

-

Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a complete conversion in a reasonable timeframe.

-

Aqueous Work-up with Brine: The brine washes help to remove any remaining water-soluble impurities and aid in the separation of the organic and aqueous layers.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6276-05-7 | [3] |

| Molecular Formula | C₁₃H₉NO | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 154-155 °C | [4] |

| Boiling Point | 422.6 °C at 760 mmHg | [4] |

| Density | 1.327 g/cm³ | [4] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic peaks for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1710-1730 cm⁻¹), and C-N stretching, in addition to the aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern on the fluorenone core. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically downfield), the aromatic carbons, and the carbon atoms attached to the nitrogen.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ).[3]

Analytical Techniques for Characterization:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis.[5] A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction progress and for preliminary purity assessment. A suitable mobile phase could be a mixture of chloroform and methanol (e.g., 9:1 v/v).[6]

Applications in Materials Science and Drug Development

The fluorenone scaffold is a privileged structure in both materials science and medicinal chemistry due to its rigid, planar, and electron-deficient nature. This compound serves as a key building block for more complex molecules with tailored properties.[7][8]

Organic Electronics: A Building Block for Light-Emitting Diodes (OLEDs)

The fluorene and fluorenone cores are extensively used in the development of organic semiconductors for electronic devices.[9] Fluorenone-based materials are particularly interesting as electron-transporting or host materials in OLEDs.[1] The amino group in this compound can be readily functionalized to tune the electronic properties of the resulting molecule, making it a valuable precursor for the synthesis of novel materials for blue and green phosphorescent OLEDs.[5]

Medicinal Chemistry: A Scaffold for Bioactive Molecules

Fluorenone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[8] The 3-amino group provides a convenient point for derivatization, allowing for the synthesis of libraries of compounds for biological screening. For example, the amino group can be converted to amides, sulfonamides, or Schiff bases to explore structure-activity relationships.[10]

Visualizing Workflows and Applications

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis Workflow of this compound

Caption: Synthetic workflow for this compound.

Application Areas of Fluorenone Derivatives

Caption: Key application areas for fluorenone derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion and Future Outlook

This compound stands as a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for the creation of a diverse range of functional molecules. While its own biological and material properties are not as extensively studied as some of its derivatives, its importance as a building block is undeniable. Future research will likely continue to leverage the unique electronic and structural features of the this compound scaffold to develop next-generation organic electronics and novel therapeutic agents. The continued exploration of its chemistry promises to unlock new and exciting applications in various scientific fields.

References

-

Wikipedia. (2024). Fluorene. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Understanding 9-Fluorenone: Properties, Synthesis, and Market Applications. (n.d.). [Link]

-

Wikipedia. (2024). Fluorenone. [Link]

-

PubChem. (n.d.). This compound - Safety and Hazards. [Link]

-

ResearchGate. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]

-

Universal Journal of Pharmaceutical Research. (2021). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

-

ResearchGate. (2000). Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. [Link]

-

ResearchGate. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. [Link]

-

The Crucial Role of 9-Fluorenone in Modern OLED Technology. (2026). [Link]

-